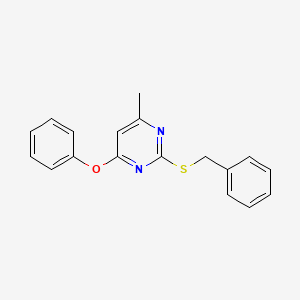![molecular formula C15H18ClNO4 B5795805 methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5795805.png)
methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate, also known as mCPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of piperidine and has been synthesized through various methods. In
Mécanisme D'action
MCPP acts as a serotonin receptor agonist, specifically targeting the 5-HT2C receptor. This activation leads to an increase in intracellular calcium and the activation of various signaling pathways. The exact mechanism of action of methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate is not fully understood, but it is thought to contribute to its anxiogenic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can increase heart rate, blood pressure, and body temperature. Additionally, this compound has been shown to increase energy expenditure and decrease food intake, suggesting its potential as an anti-obesity agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate in lab experiments is its ability to act as a serotonin receptor agonist, specifically targeting the 5-HT2C receptor. This allows for the study of the effects of serotonin receptor activation on various physiological and biochemical processes. However, one limitation is the potential for this compound to have off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate. One area of interest is the potential for this compound as an anti-obesity agent. Further studies are needed to fully understand the mechanisms behind this compound's effects on energy expenditure and food intake. Additionally, the potential for this compound as an anxiogenic and antidepressant agent warrants further investigation. Future studies may also explore the potential for this compound to act as a therapeutic agent in other areas, such as addiction and pain management.
Méthodes De Synthèse
MCPP can be synthesized through various methods, including the reaction of 4-chlorophenol with chloroacetyl chloride to obtain 4-chlorophenoxyacetyl chloride. This compound can then be reacted with piperidine to obtain methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate. Another method involves the reaction of 4-chlorophenol with chloroacetic acid to obtain 4-chlorophenoxyacetic acid, which can then be reacted with piperidine to obtain this compound.
Applications De Recherche Scientifique
MCPP has been studied for its potential therapeutic applications in various areas, including anxiety, depression, and obesity. Studies have shown that methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate acts as a serotonin receptor agonist, which may contribute to its anxiogenic and antidepressant effects. Additionally, this compound has been shown to increase energy expenditure and decrease food intake, suggesting its potential as an anti-obesity agent.
Propriétés
IUPAC Name |
methyl 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-20-15(19)11-6-8-17(9-7-11)14(18)10-21-13-4-2-12(16)3-5-13/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKUYWMJONJKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B5795738.png)

![N-(4-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5795763.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5795769.png)

![N-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5795776.png)
![4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B5795781.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B5795789.png)
![4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5795795.png)


![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5795821.png)
![methyl 5-{[2-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenoxy]methyl}-2-furoate](/img/structure/B5795822.png)
